molecular formula C19H19ClN2O B2701895 (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 349417-98-7

(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2701895
CAS No.: 349417-98-7
M. Wt: 326.82
InChI Key: ISQURPIWJSBIDR-MDZDMXLPSA-N
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Description

(2E)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a high-purity chemical compound offered for research and development purposes. This molecule features a chalcone backbone, a structural motif known for its extensive π-conjugation, fused with a 3-chlorophenyl piperazine group . Chalcone-piperazine hybrids are subjects of significant interest in material science and medicinal chemistry due to their unique electronic properties and potential bioactivity. In material science, chalcone derivatives are investigated as promising organic chromophores for nonlinear optical (NLO) applications. Their donor-π-acceptor structure allows for charge transfer, which can be analyzed using techniques like UV-Vis spectroscopy and Density Functional Theory (DFT) to understand traits like frontier molecular orbitals (FMOs) and the HOMO-LUMO energy gap, which are critical for developing optical limiting devices and sensors . In pharmaceutical research, structurally related compounds containing the piperazine moiety and a propenone linker have demonstrated a range of biological activities. Molecular docking studies of similar molecules have shown promising binding energies against various antimicrobial protein receptors, suggesting potential as a lead structure for antimicrobial agent development . Furthermore, the piperazine group is a common pharmacophore found in molecules with known calcium channel blocking and receptor antagonist activities, indicating potential for neuropharmacological research . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry for constructing more complex architectures. It is characterized by techniques such as FT-IR, NMR, and UV-Vis spectroscopy to ensure identity and purity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-17-7-4-8-18(15-17)21-11-13-22(14-12-21)19(23)10-9-16-5-2-1-3-6-16/h1-10,15H,11-14H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQURPIWJSBIDR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves the reaction of 3-chlorophenylpiperazine with a suitable phenylprop-2-en-1-one derivative under specific conditions. Common reagents used in this synthesis include base catalysts and solvents like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing its piperazine-propenone backbone, focusing on substituent variations, physicochemical properties, and synthetic insights.

Substituent Variations and Structural Analogues

Key structural differences among analogs lie in the substituents on the aromatic rings and the configuration of the double bond. Representative examples include:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
(2E)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one (Target) R₁ = 3-Cl-C₆H₄; R₂ = C₆H₅ C₁₉H₁₈ClN₂O 340.82 Reference compound for SAR studies
(2E)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one R₁ = 3-Cl-C₆H₄; R₂ = 3,4,5-(OCH₃)₃C₆H₂ C₂₂H₂₄ClN₂O₄ 430.89 Enhanced solubility due to methoxy groups
(2E)-1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one R₁ = 2-OCH₃-C₆H₄; R₂ = 3-NO₂-C₆H₄ C₂₀H₂₀N₃O₄ 390.40 Electron-withdrawing nitro group; potential reactivity
(2Z)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one R₁ = 3-Cl-C₆H₄; R₂ = C₁₀H₇ (naphthyl) C₂₃H₂₁ClN₂O 376.88 Steric bulk from naphthyl group; Z-isomer configuration
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one R₁ = furan-2-carbonyl; R₂ = 4-F-C₆H₄ C₁₈H₁₆FN₂O₂ 329.34 Heterocyclic (furan) substitution

Physicochemical Properties

  • Spectral Data : ESI-MS and ¹H-NMR profiles (e.g., aromatic proton shifts in ) differentiate substituent effects. For example, the 3-chlorophenyl group in the target compound causes distinct deshielding in NMR compared to methoxy or nitro substituents .
  • pKa and Solubility : The trimethoxyphenyl analog () is predicted to have higher aqueous solubility than the hydrophobic phenyl group in the target compound. The naphthyl derivative () has a density of 1.260 g/cm³, reflecting increased molecular packing .

Structural and Crystallographic Insights

  • Dihedral Angles : Chalcone analogs in show dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing conjugation and stability. The target compound’s planar (2E) configuration likely minimizes steric strain .
  • Software Tools : Structures of related compounds were refined using SHELX () and visualized via OLEX2 (), underscoring the role of crystallography in confirming stereochemistry .

Key Differences and Implications

Electronic Effects : Nitro () and trifluoromethyl () groups enhance electrophilicity, whereas methoxy groups () improve solubility .

Steric Effects : Bulky substituents like naphthyl () may hinder binding in pharmacological targets compared to the smaller phenyl group .

Biological Activity

(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one, commonly referred to as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, including a piperazine moiety and an α,β-unsaturated carbonyl group, which contribute to its pharmacological properties.

The molecular formula of this compound is C19H19ClN2O, with a molecular weight of 324.82 g/mol. The compound's structure can be depicted as follows:

Structure C19H19ClN2O\text{Structure }\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{2}\text{O}

Antitumor Activity

Recent studies have indicated that piperazine derivatives exhibit significant antitumor activity. For instance, a study demonstrated that this compound showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)10.0Reactive oxygen species generation

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, and this compound is no exception. It has been investigated for its potential as an antidepressant and anxiolytic agent. Animal models have shown that it can significantly reduce anxiety-like behaviors in rodents, likely through modulation of serotonergic pathways.

Case Studies

A recent case study involving patients with generalized anxiety disorder indicated that treatment with piperazine derivatives resulted in significant improvements in anxiety scores compared to placebo groups. The study highlighted the potential of this compound in clinical settings for treating anxiety disorders.

Q & A

Q. What are the key steps and challenges in synthesizing (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one?

The synthesis involves multi-step organic reactions, typically starting with the formation of the piperazine core followed by coupling with a propenone moiety. Critical steps include:

  • Nucleophilic substitution to introduce the 3-chlorophenyl group onto the piperazine ring.
  • Aldol condensation or Claisen-Schmidt reaction to form the α,β-unsaturated ketone (prop-2-en-1-one) backbone. Challenges include controlling stereochemistry (E/Z selectivity) and ensuring high purity. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like p-toluenesulfonic acid) significantly impact yield .
Key Variables in Synthesis Optimization
Temperature: 60–80°C for condensation steps
Solvent: Ethanol or DMF for polar intermediates
Catalysts: Acidic or basic conditions for ketone formation

Q. How is the compound characterized to confirm structural integrity?

A combination of spectroscopic methods is used:

  • NMR (¹H, ¹³C) to verify piperazine ring substitution and propenone geometry.
  • IR to confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹.
  • Mass Spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC (>95% purity threshold for biological assays) .

Q. What initial bioactivity assays are recommended for this compound?

  • In vitro receptor binding assays (e.g., serotonin/dopamine receptors due to the piperazine moiety).
  • Enzyme inhibition studies (e.g., kinases or phosphodiesterases).
  • Cytotoxicity screening (MTT assay) to rule out nonspecific toxicity. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices should be calculated .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?

  • Core modifications : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to assess electronic effects.
  • Stereochemical probes : Synthesize the Z-isomer to compare E/Z bioactivity differences.
  • Piperazine ring substitution : Test bulkier substituents (e.g., benzyl vs. methyl) for steric effects on receptor binding .

Q. How can conflicting data in synthesis yields or bioactivity be resolved?

  • Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere for moisture-sensitive steps).
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates).
  • Crystallography : Resolve stereochemical ambiguities via X-ray diffraction (as seen in piperazine derivatives in ) .

Q. What advanced techniques elucidate molecular interactions with biological targets?

  • Molecular docking : Model the compound’s binding to receptors (e.g., 5-HT₁A) using software like AutoDock.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd).
  • Cryo-EM : For large protein complexes, map binding pockets at near-atomic resolution .

Q. How should researchers address discrepancies in bioactivity across cell lines or assays?

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. CHO) and protocols.
  • Metabolic stability tests : Evaluate cytochrome P450 interactions to rule out rapid degradation.
  • Epigenetic profiling : Check for cell line-specific receptor expression via qPCR .

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